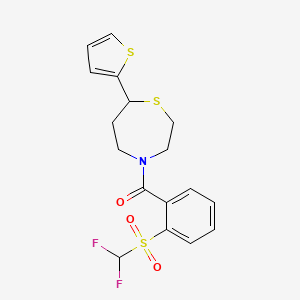

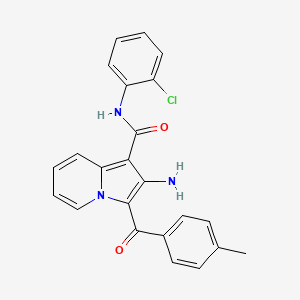

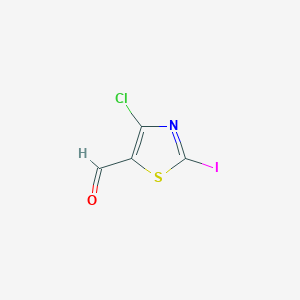

![molecular formula C21H21N5O2 B2657726 2-(1H-苯并[d]咪唑-1-基)-N-((1-(苯并[d]恶唑-2-基)吡咯烷-2-基)甲基)乙酰胺 CAS No. 1788556-08-0](/img/structure/B2657726.png)

2-(1H-苯并[d]咪唑-1-基)-N-((1-(苯并[d]恶唑-2-基)吡咯烷-2-基)甲基)乙酰胺

货号 B2657726

CAS 编号:

1788556-08-0

分子量: 375.432

InChI 键: CUUZOAXIEWTKPY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Yadav et al. synthesized 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide and evaluated it for anti-tubercular activity .Molecular Structure Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse, given the broad range of chemical and biological properties of imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .科学研究应用

药理潜力和生物活性

- 研究探索了结构与所讨论化学物质相关的化合物的合成和生物活性,旨在开发新型治疗剂。例如,已经研究了具有潜在抗溃疡活性的化合物的构思和合成,揭示了一类具有显着药理活性的新型组胺 H2 受体拮抗剂,包括有效的抗分泌和细胞保护活性 (Katsura 等人,1992).

- 另一个研究方向涉及对含有噻二唑部分的创新杂环化合物的抗菌评估,以对抗农业害虫,展示了相关化合物在解决不同生物挑战方面的多功能性 (Fadda 等人,2017).

用于成像的放射性配体开发

- 合成的取代咪唑并[1,2-α]吡啶作为使用 SPECT 成像研究外周苯二氮卓受体的潜在探针,突出了在诊断成像和神经受体研究中的应用 (Katsifis 等人,2000)。这项研究说明了该化合物在开发用于医学研究和潜在临床诊断的工具方面的效用。

化学合成和分子设计

- 化学结构激发了针对特定酶(例如酰基辅酶 A:胆固醇 O-酰基转移酶-1 (ACAT-1))的可溶性抑制剂的设计,与先前研究的化合物相比,展示了增强的溶解性和吸收特性 (Shibuya 等人,2018).

- 源自咪唑鎓盐的三齿 N-杂环卡宾配体的钯配合物,展示了选择性配位和作为抗癌药物的潜力,反映了在药物化学和药物设计中的应用 (Lee 等人,2015).

属性

IUPAC Name |

2-(benzimidazol-1-yl)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-20(13-25-14-23-16-7-1-3-9-18(16)25)22-12-15-6-5-11-26(15)21-24-17-8-2-4-10-19(17)28-21/h1-4,7-10,14-15H,5-6,11-13H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUZOAXIEWTKPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

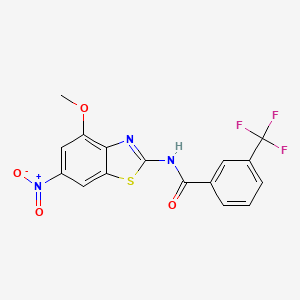

![2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2657648.png)

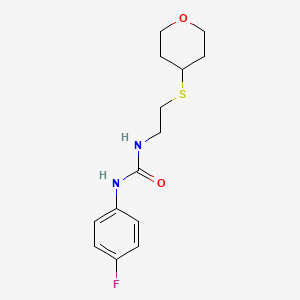

![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2657658.png)

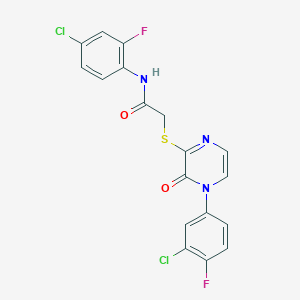

![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2657664.png)

![N-(2,5-difluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2657665.png)